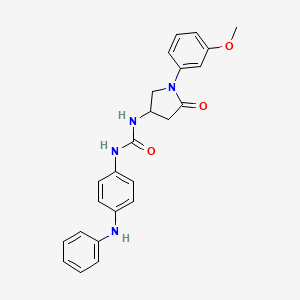

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea, also known as MPAPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

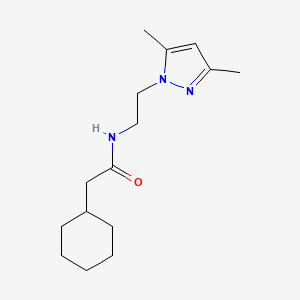

- The synthesis of urea derivatives involves various methodologies, including one-step and two-step processes that yield compounds with potential for further biological activity testing. For instance, Sarantou and Varvounis (2022) developed a method for synthesizing urea derivatives, yielding products confirmed by spectroscopic techniques including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high resolution mass spectrometry (Sarantou & Varvounis, 2022).

Potential Biological Activities

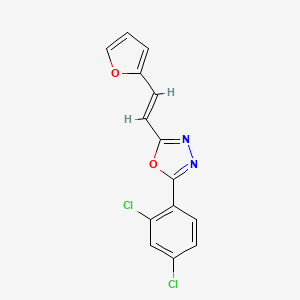

- Research into unsymmetrical 1,3-disubstituted ureas highlighted their enzyme inhibition and anticancer properties. A study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and tested them for enzyme inhibition and anticancer activity, identifying compounds with significant in vitro anticancer potential (Mustafa, Perveen, & Khan, 2014).

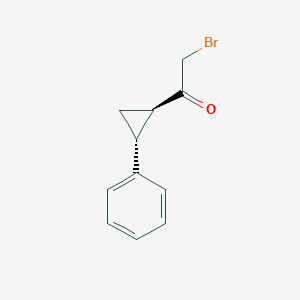

- Another study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the critical role of stereochemistry in the biological activity of urea derivatives (Chen et al., 2010).

Molecular Structure and Interaction Studies

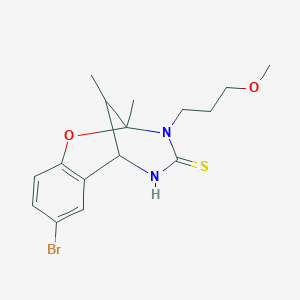

- Investigations into the oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes provided insights into the structural transformations and potential applications of these compounds in coordination chemistry (West et al., 2003).

- The study of anion effects on the rheology, morphology, and gelation of a low molecular weight salt hydrogelator showcased the ability to tune physical properties of gels through molecular design, hinting at the versatility of urea derivatives in materials science (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(4-anilinophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-31-22-9-5-8-21(15-22)28-16-20(14-23(28)29)27-24(30)26-19-12-10-18(11-13-19)25-17-6-3-2-4-7-17/h2-13,15,20,25H,14,16H2,1H3,(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXWUGKHBAHRLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)